(20R)-Ginsenoside Rg3

説明

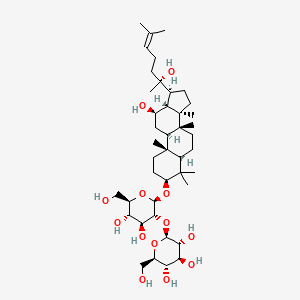

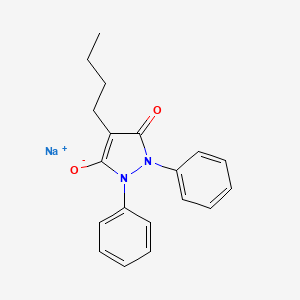

(20R)-Ginsenoside Rg3 is a compound extracted from traditional Chinese medicine, red ginseng . It is known to play a role as an antioxidant and a plant metabolite .

Synthesis Analysis

Ginsenoside Rg3 is naturally found in the roots of the plant Panax ginseng . It is also known to be converted from other ginsenosides such as Rb1 and Rg1 during the heating process in the manufacturing of red ginseng products .Molecular Structure Analysis

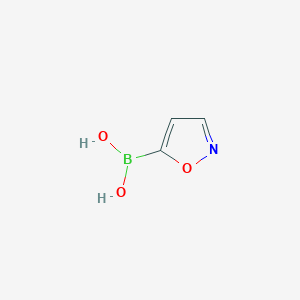

The molecular weight of (20R)-Ginsenoside Rg3 is 785.01 and its molecular formula is C42H72O13 . The CAS number is 38243-03-7 .Physical And Chemical Properties Analysis

The physical and chemical properties of (20R)-Ginsenoside Rg3 include a molecular weight of 785.01 and a molecular formula of C42H72O13 . It is a solid at room temperature .科学的研究の応用

Cardiovascular Protection : Ginsenoside (20R)-Rg3 shows promise in treating cardiovascular diseases due to its strong antioxidative stress effects, working through the Keap-1/Nrf2/HO-1 pathway (Zhao et al., 2021).

Endothelial Cell Apoptosis Inhibition : Although this study primarily focused on 20(S)-ginsenoside Rg3, it indicates the general potential of ginsenosides in preventing endothelial cell apoptosis, which is crucial for vascular health (Min et al., 2006).

Neuroprotection : 20(S)-Ginsenoside Rg3 inhibits mitochondrial permeability transition pores in the rat brain, suggesting a role in neuroprotection, which might also extend to (20R)-Ginsenoside Rg3 (Tian et al., 2009).

Anti-Inflammatory and Anti-Oxidative Stress : Ginsenoside Rg3, including the (20R) form, suppresses nitric oxide production and S-nitrosylation of the NLRP3 inflammasome, providing a therapeutic pathway for inflammatory and oxidative stress-related diseases (Yoon et al., 2015).

Immune Modulation in Cancer : The (20R)-Ginsenoside Rg3 is noted for enhancing cellular immunity in mice with hepatocellular carcinoma, indicating potential in cancer therapy (Wu et al., 2014).

Diabetes Management : A urinary metabonomics study suggests that 20(S)-ginsenoside Rg3 may regulate nucleic acid, energy, and gut flora metabolism, contributing to the management of type 2 diabetes (Niu et al., 2012).

Cancer Therapy : 20(S)-ginsenoside Rg3-loaded magnetic human serum albumin nanospheres demonstrate potential in cancer therapy, specifically for treating cervical cancer cells (Yang et al., 2014).

Anti-Angiogenic Properties : Ginsenoside Rg3 has anti-angiogenic actions, important in cancer treatment (Nakhjavani et al., 2020).

Oxidative Stress Mitigation : This compound exhibits stereospecific antioxidant effects, particularly against oxidative stress induced by cyclophosphamide in mice (Wei et al., 2012).

Proteomic Analysis in Cancer : Proteomic analysis revealed that 20(S)-ginsenoside Rg3 impacts proteins related to apoptosis, mitotic inhibition, and growth factor signaling in colon cancer cells (Lee et al., 2009).

Neuroblastoma Protection : Ginsenoside Rg3 offers protection against oxidative stress in human neuroblastoma cells, with the (20R) form showing better antioxidant activity (Li et al., 2014).

Immune Response Enhancement : Demonstrates stereospecific enhancement of the immune response to ovalbumin in mice, with the (20R) form being more potent (Wei et al., 2012).

Raman Spectroscopy Analysis : Provides insights into the structural differences between the isomers of ginsenoside Rg3 (Qu et al., 2008).

Apoptosis Inhibition in Neurons : Demonstrates neuroprotective effects against oxygen-glucose deprivation and reperfusion-induced apoptosis in neurons (He et al., 2017).

Influence on DNA Methylation in Cancer : Affects DNA methylation in human hepatocarcinoma cells, indicating a potential mechanism for its antitumorigenic effects (Teng et al., 2017).

Skin Anti-Photoaging Properties : Shows stereoselective anti-photoaging properties in UV-B-irradiated keratinocytes, relevant for dermatological applications (Lim et al., 2014).

Effect on Lung Cancer Cell Line : Influences the differential expression of cell signaling and other related genes in the human lung adenocarcinoma cell line A549 (Chen et al., 2005).

Standard Reference Material Proposal : Provides a comprehensive analysis of the physico-chemical properties of (20S)- and (20R)-ginsenoside Rg3, supporting their use as standard reference materials (Kim et al., 2013).

作用機序

(20R)-Ginsenoside Rg3 has been found to inhibit angiogenesis and has anti-carcinogenic and antimetastatic effects . It has also been shown to significantly inhibit the properties of cancer stem cells (CSCs) and the Epithelial-Mesenchymal Transition (EMT) in colorectal cancer via the SNAIL signaling axis .

Safety and Hazards

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,51)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-37-35(33(49)31(47)25(20-44)53-37)55-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXIFXNRCLMQCD-CZIWJLDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(20R)-Ginsenoside Rg3 | |

CAS RN |

38243-03-7 | |

| Record name | R-Ginsenoside Rg3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38243-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GINSENOSIDE RG3, (20R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9LS0C9SWP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B7947133.png)